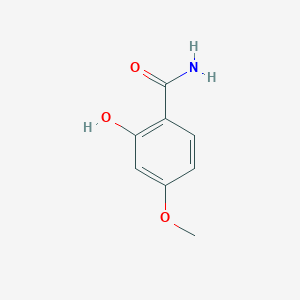

4-Metoxisalicilamida

Descripción general

Descripción

4-Methoxysalicylamide, also known as 2-hydroxy-4-methoxybenzamide, is a bioactive natural product . It is used for research and development purposes and is also identified as an active pharmaceutical ingredient .

Synthesis Analysis

4-Methoxysalicylaldehyde, a naturally occurring product, can be synthesized via selective mono-methylation of 2,4-dihydroxybenzaldehyde in toluene in the presence of NaHCO3 . This compound has a range of industrial applications in the preparation of organic compounds, drugs, and therapeutic agents .

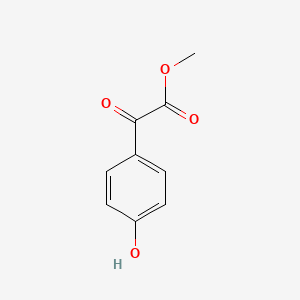

Molecular Structure Analysis

The molecular formula of 4-Methoxysalicylamide is C8H9NO3 . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .

Physical And Chemical Properties Analysis

4-Methoxysalicylamide is a solid at 20 degrees Celsius . It has a melting point range of 156.0 to 160.0 °C . It is soluble in methanol .

Aplicaciones Científicas De Investigación

Agente Antimicrobiano

La 4-Metoxisalicilamida ha sido estudiada por sus propiedades antimicrobianas. Presenta una actividad significativa contra bacterias transmitidas por alimentos como Listeria monocytogenes, Salmonella typhimurium y Staphylococcus aureus. Este compuesto, aislado del aceite de Periploca sepium, muestra potencial como alternativa natural a los conservantes sintéticos en la seguridad alimentaria .

Investigación Farmacéutica

En la investigación farmacéutica, la fórmula estructural de la this compound (C8H9NO3) y propiedades como el peso molecular (167.16 g/mol) son cruciales para el diseño de nuevos fármacos. Su potencial como bloque de construcción para la química sintética la hace valiosa para el desarrollo de nuevos agentes terapéuticos .

Actividad Antibacteriana

Los estudios han demostrado que la 2-Hidroxi-4-metoxibenzamida posee actividad antibacteriana, particularmente contra Staphylococcus aureus, incluidas las cepas resistentes a la meticilina (MRSA). Podría servir como estructura líder para nuevos fármacos antibacterianos, abordando el problema de salud global de la resistencia a los antibióticos .

Inhibición de Biopelículas

El compuesto ha demostrado eficacia en la inhibición de biopelículas, que son capas protectoras formadas por bacterias que las hacen resistentes a los tratamientos convencionales. Esta propiedad es particularmente útil para prevenir infecciones asociadas con dispositivos médicos e implantes .

Propiedades Antivirulentas

La investigación indica que la 2-Hidroxi-4-metoxibenzamida puede interrumpir los factores de virulencia de ciertas bacterias, como Proteus mirabilis, sin necesariamente matar a las bacterias. Este enfoque no bactericida podría ayudar en el manejo de infecciones al tiempo que reduce el riesgo de desarrollar resistencia .

Síntesis Química

Como reactivo químico, la this compound se utiliza en la síntesis orgánica. Su estructura molecular permite diversas reacciones químicas, lo que la convierte en un compuesto versátil para la creación de moléculas complejas en la investigación química .

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been reported to exhibit antimicrobial activities against several foodborne bacteria .

Mode of Action

It is suggested that the compound may interact with its targets in a way that inhibits their growth and proliferation

Biochemical Pathways

Given its antimicrobial activity, it is plausible that it interferes with essential biochemical pathways in bacteria, leading to their inhibition .

Result of Action

Given its antimicrobial activity, it is likely that it leads to the inhibition of bacterial growth and proliferation .

Análisis Bioquímico

Biochemical Properties

4-Methoxysalicylamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial properties, making it effective against a range of foodborne bacteria such as Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . The antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.

Cellular Effects

The effects of 4-Methoxysalicylamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Methoxysalicylamide can modulate the expression of genes related to stress responses and metabolic pathways. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Methoxysalicylamide exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its antimicrobial activity is partly due to the inhibition of bacterial enzymes essential for cell wall synthesis . Additionally, 4-Methoxysalicylamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxysalicylamide have been studied over different time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat. Long-term studies have shown that 4-Methoxysalicylamide can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-Methoxysalicylamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial activity and modulation of metabolic enzymes. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

4-Methoxysalicylamide is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Methoxysalicylamide is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4-Methoxysalicylamide is critical for its function. It is primarily localized in the cytoplasm but can also be found in other organelles such as the mitochondria and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of 4-Methoxysalicylamide can vary depending on its subcellular localization, affecting its interactions with biomolecules and overall efficacy .

Propiedades

IUPAC Name |

2-hydroxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYRZPCPWKCINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406680 | |

| Record name | 4-Methoxysalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6745-77-3 | |

| Record name | 4-Methoxysalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

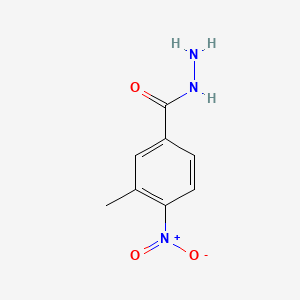

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-Methoxysalicylamide derivatives interact with tyrosinase and what are the downstream effects of this interaction?

A1: The research suggests that 4-Methoxysalicylamide derivatives, particularly compound 4d, exhibit tyrosinase inhibitory activity by potentially interacting with the copper-histidine complex within the enzyme's active site []. This interaction is thought to hinder the enzyme's catalytic activity, thereby reducing the production of melanin. While the exact mechanism is not fully elucidated in the study, the observed mixed-type inhibition suggests that 4-Methoxysalicylamide derivatives might interfere with both substrate binding and the catalytic process itself. This inhibition of melanin production makes these compounds potentially valuable for cosmetic applications aiming to reduce hyperpigmentation.

Q2: What is the structural basis for the observed tyrosinase inhibitory activity of 4-Methoxysalicylamide derivative 4d?

A2: While the study doesn't explicitly provide the molecular formula, weight, or spectroscopic data for compound 4d, it highlights the importance of its structure for tyrosinase inhibition. Molecular modeling studies suggest that 4d can interact with the copper-histidine complex in the tyrosinase active site []. This interaction likely arises from the specific arrangement of atoms and functional groups within the 4d molecule. Further research, including X-ray crystallography or more detailed spectroscopic analyses, would be needed to fully characterize the structural features of 4d responsible for its potent tyrosinase inhibitory activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)